molecular formula C10H10F3NO2S B11758626 Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No.: B11758626
M. Wt: 265.25 g/mol
InChI Key: IIBXIFKYRKGPSW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is an organic compound with the molecular formula C₁₀H₁₀F₃NO₂S. It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethylsulfanyl group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

    Ethyl 3-amino-5-(methylsulfanyl) benzoate: Similar structure but with a methylsulfanyl group instead of a trifluoromethylsulfanyl group.

    Ethyl 3-amino-5-(chlorosulfanyl) benzoate: Contains a chlorosulfanyl group instead of a trifluoromethylsulfanyl group.

Uniqueness: Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are desired .

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBXIFKYRKGPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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